molecular formula C12H9F3N2S B13732164 2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13732164
M. Wt: 270.28 g/mol
InChI Key: RVVIAHODWXEQCF-UHFFFAOYSA-N
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Description

2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with mercapto, m-tolyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: The mercapto group can be introduced via thiolation reactions, while the m-tolyl and trifluoromethyl groups can be added through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions might target the pyrimidine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides or sulfonic acids.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-(trifluoromethyl)pyrimidine
  • 6-(m-Tolyl)-4-(trifluoromethyl)pyrimidine
  • 2-Mercapto-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9F3N2S

Molecular Weight

270.28 g/mol

IUPAC Name

4-(3-methylphenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C12H9F3N2S/c1-7-3-2-4-8(5-7)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18)

InChI Key

RVVIAHODWXEQCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)NC(=C2)C(F)(F)F

Origin of Product

United States

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